phenyl N-[(2-methoxyphenyl)methyl]carbamate
Overview
Description
Phenyl N-[(2-methoxyphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in protecting amino groups in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-[(2-methoxyphenyl)methyl]carbamate can be synthesized through the reaction of phenyl isocyanate with 2-methoxybenzylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[(2-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used.
Major Products Formed
Hydrolysis: 2-methoxybenzylamine and phenol.
Oxidation: 2-hydroxybenzylamine.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Phenyl N-[(2-methoxyphenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenyl N-[(2-methoxyphenyl)methyl]carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from unwanted reactions during synthesis. The carbamate group can be removed under mild conditions, regenerating the free amine . The molecular targets and pathways involved include interactions with enzymes and proteins that contain amino groups .
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-[(2-hydroxyphenyl)methyl]carbamate
- Phenyl N-[(4-methoxyphenyl)methyl]carbamate
- Phenyl N-[(2-chlorophenyl)methyl]carbamate
Uniqueness
Phenyl N-[(2-methoxyphenyl)methyl]carbamate is unique due to its methoxy group, which provides additional stability and reactivity compared to other similar compounds. The methoxy group can undergo further chemical modifications, making this compound versatile in various synthetic applications .
Properties
IUPAC Name |
phenyl N-[(2-methoxyphenyl)methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-10-6-5-7-12(14)11-16-15(17)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUWEAUJPVPJPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.